molecular formula C23H25F3N4 B608228 JNJ-46281222

JNJ-46281222

Cat. No.: B608228
M. Wt: 414.5 g/mol
InChI Key: LYDKDODJIBQNLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

JNJ-46281222 is a selective positive allosteric modulator of the metabotropic glutamate receptor 2 (mGlu2). This compound has garnered significant interest due to its potential therapeutic applications in treating various neurological and psychiatric disorders. It exhibits high potency and selectivity for the mGlu2 receptor, making it a valuable tool in neuroscience research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of JNJ-46281222 involves multiple steps, starting with the preparation of key intermediates. The synthetic route typically includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves:

Chemical Reactions Analysis

Types of Reactions

JNJ-46281222 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of this compound, each with distinct pharmacological properties. These derivatives are valuable for studying the structure-activity relationship of the compound .

Scientific Research Applications

JNJ-46281222 has a wide range of scientific research applications, including:

Mechanism of Action

JNJ-46281222 exerts its effects by binding to an allosteric site on the mGlu2 receptor. This binding enhances the receptor’s response to its natural ligand, glutamate. The compound’s mechanism involves:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

JNJ-46281222 is unique due to its high selectivity and potency for the mGlu2 receptor. Unlike some other modulators, it does not induce rapid tolerance, making it a promising candidate for long-term therapeutic use .

Properties

IUPAC Name

3-(cyclopropylmethyl)-7-[(4-phenylpiperidin-1-yl)methyl]-8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25F3N4/c24-23(25,26)21-19(10-13-30-20(14-16-6-7-16)27-28-22(21)30)15-29-11-8-18(9-12-29)17-4-2-1-3-5-17/h1-5,10,13,16,18H,6-9,11-12,14-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYDKDODJIBQNLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CC2=NN=C3N2C=CC(=C3C(F)(F)F)CN4CCC(CC4)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25F3N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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